

2-Bromo-5-methylbenzotrifluoride molecular structure and weight

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Compound of Interest

Compound Name: **2-Bromo-5-methylbenzotrifluoride**

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An In-depth Technical Guide to **2-Bromo-5-methylbenzotrifluoride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **2-Bromo-5-methylbenzotrifluoride**, a key intermediate in various chemical syntheses.

Molecular Structure and Properties

2-Bromo-5-methylbenzotrifluoride, with the CAS Number 261952-20-9, is an organofluorine compound characterized by a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group.^{[1][2][3][4]} Its chemical structure and properties make it a versatile building block in organic synthesis.^[2]

Molecular Identifiers and Representations:

Identifier	Value
IUPAC Name	1-bromo-4-methyl-2-(trifluoromethyl)benzene
SMILES	CC1=CC(=C(C=C1)Br)C(F)(F)F[5]
InChI	InChI=1S/C8H6BrF3/c1-5-2-3-7(9)6(4-5)8(10,11,12)/h2-4H,1H3[5]
InChIKey	WXXDBPIOFOYRLP-UHFFFAOYSA-N

The structural arrangement of the substituents on the aromatic ring influences its reactivity in further chemical transformations.

Quantitative Data Summary

The following tables summarize the key quantitative data for **2-Bromo-5-methylbenzotrifluoride**.

Table 1: Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrF ₃	[1][4]
Molecular Weight	239.035 g/mol	[1]
Exact Mass	237.96050 Da	[1]
Appearance	Clear colorless liquid	[6]
Density	1.538 g/cm ³	[1][4]
Boiling Point	189.6 °C at 760 mmHg	[1][4]
Flash Point	76.1 °C	[1]
Vapor Pressure	0.78 mmHg at 25°C	[1]
Refractive Index	1.4855-1.4895 at 20°C	[6]

Table 2: Chemical and Computational Properties

Property	Value	Source
LogP	3.77630	[1]
XLogP3	3.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Heavy Atom Count	12	[1]
Complexity	155	[1]

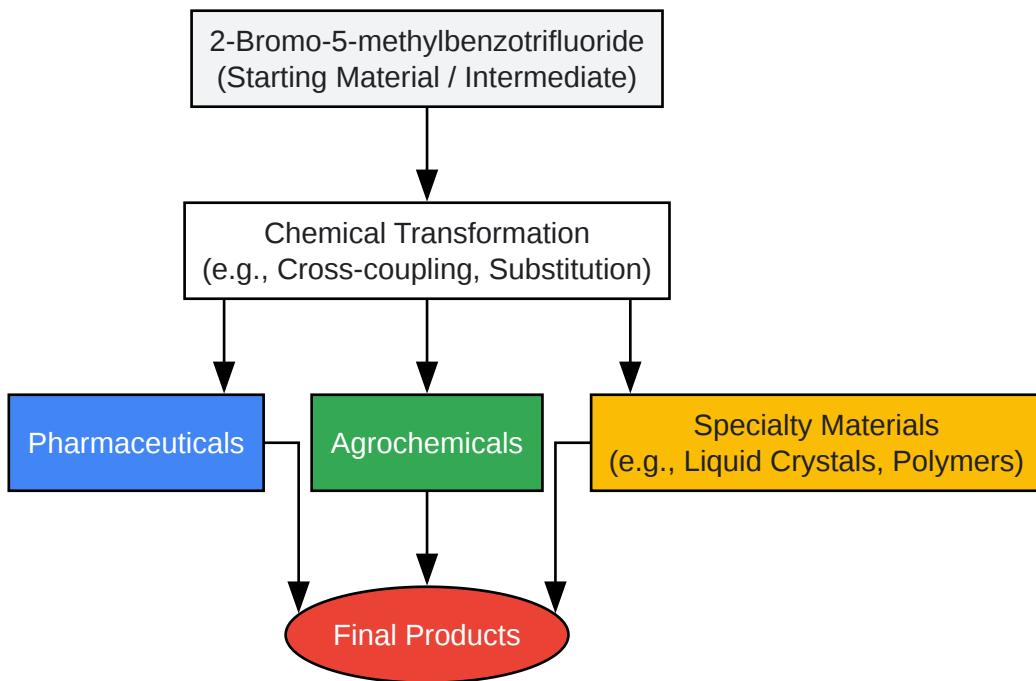
Applications in Synthesis

2-Bromo-5-methylbenzotrifluoride serves as a crucial intermediate in the synthesis of more complex molecules.[\[2\]](#) Its structure allows for the strategic introduction of functional groups, making it valuable for creating novel compounds with potential biological activity.[\[2\]](#)

Key application areas include:

- Pharmaceuticals: It is used as a starting material or intermediate in the development of active pharmaceutical ingredients (APIs).[\[2\]](#)
- Agrochemicals: The compound is utilized in the synthesis of active ingredients for pesticides.[\[2\]](#)
- Specialty Chemicals and Materials: The presence of the trifluoromethyl group can enhance stability and reactivity, making it suitable for producing materials such as liquid crystals and polymers.[\[2\]](#)

The logical workflow for its use in synthesis is depicted below.



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Caption: Role as a synthetic intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of **2-Bromo-5-methylbenzotrifluoride** are not readily available in the public domain. As a commercially available chemical intermediate, researchers typically procure it from suppliers for use in subsequent synthetic steps.^[1] Purity levels of $\geq 97.5\%$ are commercially available.^[6] Users should refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and safety information. Standard laboratory procedures for handling halogenated aromatic compounds should be followed.

Signaling Pathways and Drug Development

There is currently no published information detailing the direct interaction of **2-Bromo-5-methylbenzotrifluoride** with biological signaling pathways. Its primary role in drug development is as a structural scaffold or building block for the synthesis of biologically active molecules rather than being an active agent itself.^[2] The properties it imparts to a final drug molecule, such as enhanced metabolic stability or lipophilicity due to the trifluoromethyl group, are of significant interest to drug development professionals.

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Phone: (601) 213-4426
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